N-(1-adamantyl)-4-{[(4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide
Description
N-(1-adamantyl)-4-{[(4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide is a complex organic compound with a unique structure that combines adamantyl, hydroxyphenyl, and pyrimidinylidene groups
Properties
Molecular Formula |
C29H30N4O4 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-[[6-hydroxy-1-(4-methylphenyl)-2,4-dioxopyrimidin-5-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C29H30N4O4/c1-17-2-8-23(9-3-17)33-27(36)24(26(35)31-28(33)37)16-30-22-6-4-21(5-7-22)25(34)32-29-13-18-10-19(14-29)12-20(11-18)15-29/h2-9,16,18-20,36H,10-15H2,1H3,(H,32,34)(H,31,35,37) |
InChI Key |
IYGSXBAUGVUFFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC=C(C=C3)C(=O)NC45CC6CC(C4)CC(C6)C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-4-{[(4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the adamantyl and hydroxyphenyl intermediates separately, followed by their coupling with the pyrimidinylidene moiety under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-4-{[(4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrimidinylidene moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic rings or the adamantyl moiety.
Scientific Research Applications
N-(1-adamantyl)-4-{[(4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-4-{[(4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Bromine Compounds: Various bromine-containing compounds used in organic synthesis and industrial applications.
Uniqueness
N-(1-adamantyl)-4-{[(4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide is unique due to its complex structure, which combines multiple functional groups and moieties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
